cAChR ligand cAChR ligand
Brand Name: Vulcanchem
CAS No.: 114753-46-7
VCID: VC0037819
InChI: InChI=1S/C82H112N22O18/c1-45(2)69(80(120)102-62(34-47-16-5-4-6-17-47)75(115)99-61(74(114)94-46(3)81(121)122)35-48-25-27-52(106)28-26-48)104-78(118)64(37-50-40-91-57-22-10-8-19-54(50)57)100-77(117)65(38-51-41-88-44-93-51)101-72(112)59(23-12-14-32-84)98-76(116)63(36-49-39-90-56-21-9-7-18-53(49)56)95-67(107)42-92-71(111)58(24-15-33-89-82(86)87)97-79(119)66(43-105)103-73(113)60(29-30-68(108)109)96-70(110)55(85)20-11-13-31-83/h4-10,16-19,21-22,25-28,39-41,44-46,51,55,58-66,69,90-91,105-106H,11-15,20,23-24,29-38,42-43,83-85H2,1-3H3,(H,92,111)(H,94,114)(H,95,107)(H,96,110)(H,97,119)(H,98,116)(H,99,115)(H,100,117)(H,101,112)(H,102,120)(H,103,113)(H,104,118)(H,108,109)(H,121,122)(H4,86,87,89)/t46-,51?,55-,58-,59-,60-,61-,62-,63-,64-,65-,66-,69-/m0/s1
SMILES: CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C)C(=O)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5C=NC=N5)NC(=O)C(CCCCN)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)N
Molecular Formula: C82H112N22O18
Molecular Weight: 1693.9 g/mol

cAChR ligand

CAS No.: 114753-46-7

Main Products

VCID: VC0037819

Molecular Formula: C82H112N22O18

Molecular Weight: 1693.9 g/mol

cAChR ligand - 114753-46-7

CAS No. 114753-46-7
Product Name cAChR ligand
Molecular Formula C82H112N22O18
Molecular Weight 1693.9 g/mol
IUPAC Name (4S)-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoic acid
Standard InChI InChI=1S/C82H112N22O18/c1-45(2)69(80(120)102-62(34-47-16-5-4-6-17-47)75(115)99-61(74(114)94-46(3)81(121)122)35-48-25-27-52(106)28-26-48)104-78(118)64(37-50-40-91-57-22-10-8-19-54(50)57)100-77(117)65(38-51-41-88-44-93-51)101-72(112)59(23-12-14-32-84)98-76(116)63(36-49-39-90-56-21-9-7-18-53(49)56)95-67(107)42-92-71(111)58(24-15-33-89-82(86)87)97-79(119)66(43-105)103-73(113)60(29-30-68(108)109)96-70(110)55(85)20-11-13-31-83/h4-10,16-19,21-22,25-28,39-41,44-46,51,55,58-66,69,90-91,105-106H,11-15,20,23-24,29-38,42-43,83-85H2,1-3H3,(H,92,111)(H,94,114)(H,95,107)(H,96,110)(H,97,119)(H,98,116)(H,99,115)(H,100,117)(H,101,112)(H,102,120)(H,103,113)(H,104,118)(H,108,109)(H,121,122)(H4,86,87,89)/t46-,51?,55-,58-,59-,60-,61-,62-,63-,64-,65-,66-,69-/m0/s1
Standard InChIKey RTURMDQGPXDVNV-OKYFCKJGSA-N
Isomeric SMILES C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5C=NC=N5)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC6=CNC7=CC=CC=C76)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)N
SMILES CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C)C(=O)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5C=NC=N5)NC(=O)C(CCCCN)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)N
Canonical SMILES CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C)C(=O)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5C=NC=N5)NC(=O)C(CCCCN)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)N
Sequence KESRGWKXWVFYA
Synonyms cAChR ligand
complementary acetylcholine receptor-related peptide
PubChem Compound 16131410
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator